molecular formula C7H10N2O B068941 (6-Methoxypyridin-2-yl)methanamine CAS No. 194658-13-4

(6-Methoxypyridin-2-yl)methanamine

Cat. No. B068941
Key on ui cas rn: 194658-13-4
M. Wt: 138.17 g/mol
InChI Key: NCLKQBYCORYBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04656285

Procedure details

The crude product from Example 2 was combined with 10 ml of 48% hydrobromic acid, and the resulting mixture was heated at its reflux temperature for one hour. Evaporation to dryness provided 6-aminomethyl-2(1H)-pyridone hydrobromide as a water-soluble solid. The structural assignment was supported by infrared and nuclear magnetic resonance spectral analyses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[N:4]=1.[BrH:11]>>[BrH:11].[NH2:1][CH2:2][C:3]1[NH:4][C:5](=[O:9])[CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC(=CC=C1)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness

Outcomes

Product
Name
Type
product
Smiles
Br.NCC1=CC=CC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.